molecular formula C27H36N2O4Si B14068798 trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate

trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate

Cat. No.: B14068798
M. Wt: 480.7 g/mol
InChI Key: WACXTLNTNYCVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate: is a complex organic compound with a molecular formula of C27H36N2O4Si and a molecular weight of 480.67 g/mol . This compound is notable for its intricate structure, which includes a pyrrolidine ring, a furo[3,2-b]pyridine moiety, and a tert-butyldimethylsilyloxy group. It is used primarily in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate involves multiple stepsThe final steps involve the formation of the pyrrolidine ring and the esterification to introduce the methyl carboxylate group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, it can be used to study the interactions of pyrrolidine and furo[3,2-b]pyridine derivatives with biological targets. This can provide insights into the development of new pharmaceuticals .

Medicine

While not directly used as a drug, its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in various medical conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for other chemical products .

Mechanism of Action

The mechanism of action of trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furo[3,2-b]pyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

methyl 1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACXTLNTNYCVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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